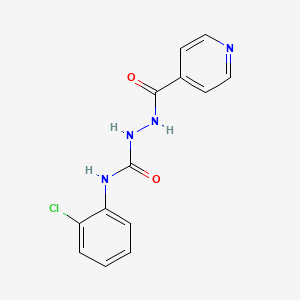
4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide is a research chemical with the CAS number 904755-29-9 . It has a molecular formula of C13H11ClN4O2 and a molecular weight of 290.70 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide can be represented by the SMILES notation: C1=CC=C (C (=C1)NC (=O)NNC (=O)C2=CC=NC=C2)Cl .Physical And Chemical Properties Analysis
4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide has a molecular weight of 290.70 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Environmental Fate and Detection
Research on semicarbazide highlights its environmental presence and the need for effective detection methods. Semicarbazide is known for its toxicity and has been detected in various environmental samples. Advanced detection techniques, such as HPLC-MS/MS, play a crucial role in monitoring its levels in the environment (Tian et al., 2021). This research underlines the importance of developing sensitive and accurate methods for detecting related compounds, including "4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide".
Toxicity and Environmental Impact
The assessment of chlorophenols and their environmental impact offers insights into the potential risks associated with related chemical compounds. Chlorophenols are known to exert moderate to considerable toxic effects on both mammalian and aquatic life, depending on the specific compound and exposure levels. Their fate in the environment, including bioaccumulation and degradation pathways, has been extensively reviewed, highlighting the complex interactions within ecosystems (Krijgsheld & Gen, 1986). Understanding the toxicity and behavior of "4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide" in similar contexts could be crucial for environmental protection.
Environmental Degradation Techniques
The degradation of chlorinated phenols through various techniques, including the use of zero valent iron and bimetallic systems, provides a framework for tackling pollution from such compounds. Research indicates that these systems can efficiently dechlorinate chlorophenols, suggesting potential strategies for mitigating the environmental impact of similar pollutants (Gunawardana, Singhal, & Swedlund, 2011). Exploring the applicability of these techniques to "4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide" could be beneficial for environmental remediation efforts.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(pyridine-4-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c14-10-3-1-2-4-11(10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYWBBWIAKZHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2770006.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2770011.png)
![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)

![5-Iodo-3-(p-tolyl)benzo[c]isoxazole](/img/structure/B2770015.png)



![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2770023.png)
![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)
![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![(4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2770029.png)